Regioisomeric Cyano Position Specificity: 3-Cyano vs. 5-Cyano 2H-Pyridine-1-carboxylate
Ethyl 3-cyano-2H-pyridine-1-carboxylate (CAS 103935-34-8) is the 3-cyano regioisomer. Its 5-cyano counterpart (CAS 942-74-5) shares the same molecular formula (C₉H₁₀N₂O₂, MW 178.19) but places the electron-withdrawing nitrile group at the 5-position of the dihydropyridine ring. This positional difference alters the π-electron density distribution and the acidity of ring protons adjacent to the cyano group, affecting both reactivity in cycloaddition reactions and the regioselectivity of electrophilic substitution. The 3-cyano substitution places the nitrile in conjugation with the N-carboxylate ester, creating a distinct push-pull electronic system unavailable in the 5-cyano isomer. No direct comparative reactivity data were identified in the public domain for this specific pair; this differentiation is based on well-established principles of heterocyclic electronic structure .
| Evidence Dimension | Cyano group position (regiochemistry) |
|---|---|
| Target Compound Data | Cyano at C-3; Canonical SMILES: CCOC(=O)N1CC(=CC=C1)C#N; InChI Key: ZWXDBDOYXKZPRS-UHFFFAOYSA-N |
| Comparator Or Baseline | Ethyl 5-cyano-2H-pyridine-1-carboxylate (CAS 942-74-5): Cyano at C-5 |
| Quantified Difference | Positional isomerism; no quantitative reactivity difference data available from direct comparison studies. |
| Conditions | Structural comparison based on canonical SMILES and IUPAC nomenclature assignments . |
Why This Matters
Regiochemistry determines which downstream reaction pathways are accessible; procurement of the incorrect regioisomer will produce different reaction products, necessitating precise CAS-number-based sourcing.
